4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
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Overview
Description
4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: is a chemical compound characterized by its bromine and trifluoropropoxy functional groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Bromination: : Bromination of the pyrazole core can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Introduction of the Trifluoropropoxy Group: : The trifluoropropoxy group can be introduced through nucleophilic substitution reactions using trifluoropropyl halides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective reagents and reaction conditions. Continuous flow reactors and automated systems might be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Alkyl halides, amines
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones
Reduction: : Formation of alcohols or amines
Substitution: : Formation of substituted pyrazoles or other derivatives
Scientific Research Applications
4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: has several scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group, in particular, may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: can be compared with other similar compounds, such as:
4-bromo-1-methyl-1H-pyrazole
3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
4-bromo-3-methyl-1H-pyrazole
These compounds share structural similarities but differ in the presence and position of functional groups, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
4-bromo-1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2O/c1-14-4-6(9)7(13-14)5-15-3-2-8(10,11)12/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRWEHAKALEGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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